molecular formula C11H22N2O B1498369 Methyl-(4-pyrrolidin-1-ylmethyl-tetrahydro-pyran-4-yl)-amine CAS No. 885951-12-2

Methyl-(4-pyrrolidin-1-ylmethyl-tetrahydro-pyran-4-yl)-amine

Cat. No.: B1498369
CAS No.: 885951-12-2
M. Wt: 198.31 g/mol
InChI Key: QJDWQVFHADGEPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl-(4-pyrrolidin-1-ylmethyl-tetrahydro-pyran-4-yl)-amine is a complex organic compound that features a pyrrolidine ring and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-(4-pyrrolidin-1-ylmethyl-tetrahydro-pyran-4-yl)-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Tetrahydropyran Ring: This can be achieved through the acid-catalyzed cyclization of a suitable diol.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions using appropriate halogenated intermediates.

    Methylation: The final step involves the methylation of the amine group using methyl iodide or a similar methylating agent under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl-(4-pyrrolidin-1-ylmethyl-tetrahydro-pyran-4-yl)-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine products.

Scientific Research Applications

Methyl-(4-pyrrolidin-1-ylmethyl-tetrahydro-pyran-4-yl)-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It can be used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of Methyl-(4-pyrrolidin-1-ylmethyl-tetrahydro-pyran-4-yl)-amine involves its interaction with specific molecular targets such as enzymes or receptors. The pyrrolidine and tetrahydropyran rings may facilitate binding to these targets, leading to modulation of their activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl-(4-pyrrolidin-1-ylmethyl-tetrahydro-pyran-4-yl)-carbamic acid benzyl ester
  • Methyl-(4-pyrrolidin-1-ylmethyl-tetrahydro-pyran-4-yl)-carbamic acid

Uniqueness

Methyl-(4-pyrrolidin-1-ylmethyl-tetrahydro-pyran-4-yl)-amine is unique due to its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-methyl-4-(pyrrolidin-1-ylmethyl)oxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-12-11(4-8-14-9-5-11)10-13-6-2-3-7-13/h12H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJDWQVFHADGEPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CCOCC1)CN2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20660706
Record name N-Methyl-4-[(pyrrolidin-1-yl)methyl]oxan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885951-12-2
Record name Tetrahydro-N-methyl-4-(1-pyrrolidinylmethyl)-2H-pyran-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885951-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-4-[(pyrrolidin-1-yl)methyl]oxan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl-(4-pyrrolidin-1-ylmethyl-tetrahydro-pyran-4-yl)-amine
Reactant of Route 2
Reactant of Route 2
Methyl-(4-pyrrolidin-1-ylmethyl-tetrahydro-pyran-4-yl)-amine
Reactant of Route 3
Methyl-(4-pyrrolidin-1-ylmethyl-tetrahydro-pyran-4-yl)-amine
Reactant of Route 4
Methyl-(4-pyrrolidin-1-ylmethyl-tetrahydro-pyran-4-yl)-amine
Reactant of Route 5
Methyl-(4-pyrrolidin-1-ylmethyl-tetrahydro-pyran-4-yl)-amine
Reactant of Route 6
Reactant of Route 6
Methyl-(4-pyrrolidin-1-ylmethyl-tetrahydro-pyran-4-yl)-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.